Cas no 2097910-48-8 (1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine)

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a sulfonamide-based compound featuring a piperazine core substituted with a 1,2,5-thiadiazole moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for designing biologically active molecules. The presence of the 4-fluoro-2-methylbenzenesulfonyl group enhances metabolic stability and binding affinity, while the thiadiazole ring may contribute to interactions with target proteins. The compound's well-defined heterocyclic framework makes it suitable for applications in drug discovery, such as enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. The combination of sulfonamide and thiadiazole functionalities suggests potential pharmacological relevance, warranting further investigation in therapeutic development.
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine structure
2097910-48-8 structure
Product name:1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS No:2097910-48-8
MF:C13H15FN4O2S2
MW:342.412203073502
CID:6166690
PubChem ID:126851159

1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
    • 2097910-48-8
    • 3-[4-(4-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
    • AKOS032461403
    • F6549-1434
    • Inchi: 1S/C13H15FN4O2S2/c1-10-8-11(14)2-3-12(10)22(19,20)18-6-4-17(5-7-18)13-9-15-21-16-13/h2-3,8-9H,4-7H2,1H3
    • InChI Key: HEGSLZICKSHFNE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1C)F)(N1CCN(C2C=NSN=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 342.06204624g/mol
  • Monoisotopic Mass: 342.06204624g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 103Ų

1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6549-1434-5mg
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
2097910-48-8
5mg
$69.0 2023-09-08
Life Chemicals
F6549-1434-75mg
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
2097910-48-8
75mg
$208.0 2023-09-08
Life Chemicals
F6549-1434-100mg
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
2097910-48-8
100mg
$248.0 2023-09-08
Life Chemicals
F6549-1434-10μmol
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
2097910-48-8
10μmol
$69.0 2023-09-08
Life Chemicals
F6549-1434-4mg
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
2097910-48-8
4mg
$66.0 2023-09-08
Life Chemicals
F6549-1434-15mg
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
2097910-48-8
15mg
$89.0 2023-09-08
Life Chemicals
F6549-1434-1mg
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
2097910-48-8
1mg
$54.0 2023-09-08
Life Chemicals
F6549-1434-2μmol
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
2097910-48-8
2μmol
$57.0 2023-09-08
Life Chemicals
F6549-1434-3mg
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
2097910-48-8
3mg
$63.0 2023-09-08
Life Chemicals
F6549-1434-25mg
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
2097910-48-8
25mg
$109.0 2023-09-08

1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Related Literature

Additional information on 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Research Brief on 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS: 2097910-48-8)

1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS: 2097910-48-8) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonyl and thiadiazolyl functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense research interest.

The synthesis of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves a multi-step process that ensures high purity and yield. Key steps include the sulfonylation of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine under controlled conditions. Recent advancements in synthetic methodologies have improved the efficiency of this process, enabling larger-scale production for preclinical and clinical studies. The compound's structural features, including the fluorine atom and thiadiazole ring, contribute to its unique physicochemical properties, such as enhanced bioavailability and target binding affinity.

Pharmacological evaluations of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine have revealed its potential as a modulator of specific enzyme systems and receptor pathways. In vitro studies have demonstrated its inhibitory effects on certain kinases and G protein-coupled receptors (GPCRs), suggesting its applicability in treating diseases such as cancer and neurological disorders. Notably, the compound's selectivity and potency have been highlighted in recent high-throughput screening assays, which identified it as a lead candidate for further optimization.

Recent in vivo studies have further elucidated the compound's therapeutic potential. Animal models of disease have shown that 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine exhibits favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. Additionally, preliminary toxicity studies indicate a manageable safety profile, with no significant adverse effects observed at therapeutic doses. These findings support the compound's progression into more advanced stages of drug development.

The mechanistic insights into 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine's action have been explored through structural biology and computational modeling. X-ray crystallography and molecular docking studies have provided detailed information on its binding interactions with target proteins, offering a foundation for structure-activity relationship (SAR) optimization. These studies have also identified potential modifications to enhance the compound's efficacy and reduce off-target effects.

In conclusion, 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS: 2097910-48-8) represents a promising candidate in the field of medicinal chemistry, with demonstrated potential in modulating key biological targets. Ongoing research aims to further characterize its therapeutic applications and optimize its pharmacological properties. The compound's unique structural features and favorable preclinical data position it as a valuable asset for future drug discovery efforts.

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